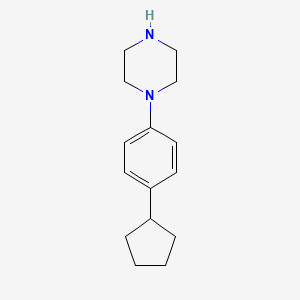
Piperazine, 1-(4-cyclopentylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(4-cyclopentylphenyl)- is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry
準備方法
The synthesis of 1-(4-cyclopentylphenyl)-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often utilize palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
化学反応の分析
1-(4-cyclopentylphenyl)-piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, sulfonium salts, and aziridines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazines .
科学的研究の応用
1-(4-cyclopentylphenyl)-piperazine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also utilized in the development of pharmaceuticals and natural products due to its ability to improve pharmacological and pharmacokinetic profiles .
作用機序
The mechanism of action of 1-(4-cyclopentylphenyl)-piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine compounds may block acetylcholine at the myoneural junction, further contributing to their neuromuscular effects .
類似化合物との比較
1-(4-cyclopentylphenyl)-piperazine can be compared to other piperazine derivatives, such as 1,4-diazacyclohexane and hexahydropyrazine . While these compounds share a similar core structure, 1-(4-cyclopentylphenyl)-piperazine is unique due to its cyclopentylphenyl substituent, which may enhance its pharmacological properties . Other similar compounds include trimetazidine, ranolazine, and aripiprazole, which also contain piperazine moieties and exhibit various therapeutic effects .
特性
CAS番号 |
113681-96-2 |
|---|---|
分子式 |
C15H22N2 |
分子量 |
230.35 g/mol |
IUPAC名 |
1-(4-cyclopentylphenyl)piperazine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(3-1)14-5-7-15(8-6-14)17-11-9-16-10-12-17/h5-8,13,16H,1-4,9-12H2 |
InChIキー |
SSBPRECIASNPRL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


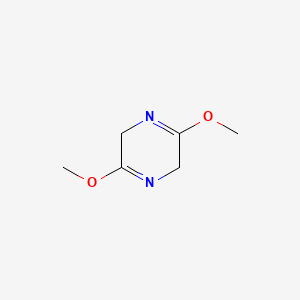
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
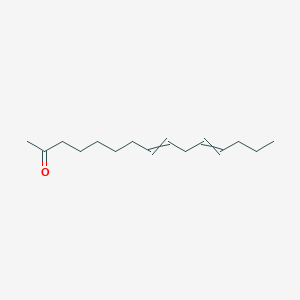
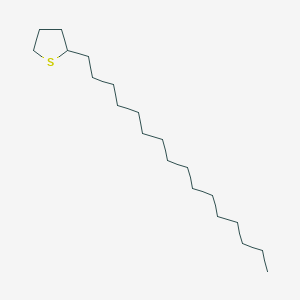
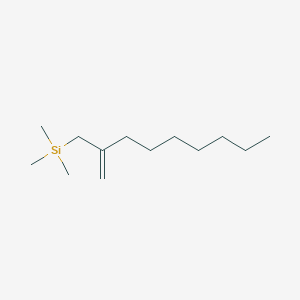
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
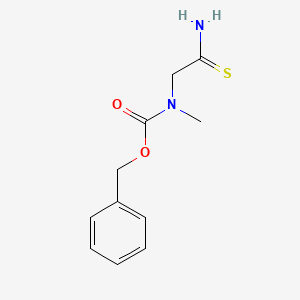
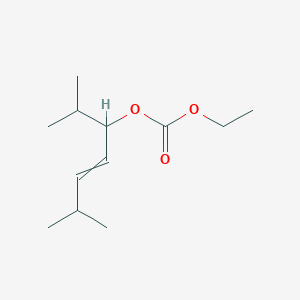


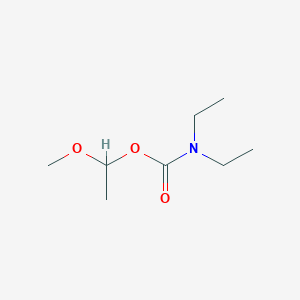
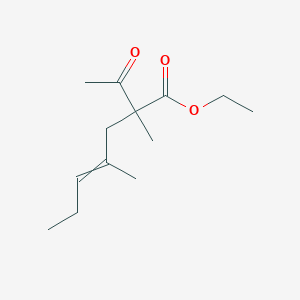
![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)

